N-(4-Chlorobenzyl)-N'-(4-fluorobenzyl)ethane-1,2-diamine
Overview
Description
N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine: is an organic compound that features two benzyl groups substituted with chlorine and fluorine atoms, respectively
Scientific Research Applications
N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-fluorobenzyl chloride as the primary reactants.
Reaction with Ethane-1,2-diamine: These benzyl chlorides are reacted with ethane-1,2-diamine under basic conditions, often using a solvent such as ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Chlorobenzaldehyde and 4-Fluorobenzaldehyde.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-N’-(4-bromobenzyl)ethane-1,2-diamine
- N-(4-Fluorobenzyl)-N’-(4-methylbenzyl)ethane-1,2-diamine
- N-(4-Chlorobenzyl)-N’-(4-methoxybenzyl)ethane-1,2-diamine
Uniqueness
N-(4-Chlorobenzyl)-N’-(4-fluorobenzyl)ethane-1,2-diamine is unique due to the presence of both chlorine and fluorine substituents on the benzyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2/c17-15-5-1-13(2-6-15)11-19-9-10-20-12-14-3-7-16(18)8-4-14/h1-8,19-20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFCJWRLHINQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNCC2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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